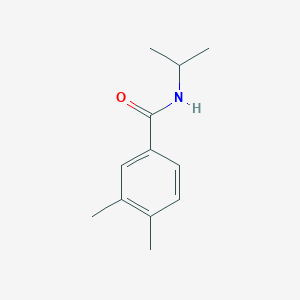![molecular formula C22H18N2O2 B5521584 N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B5521584.png)
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is part of a class of chemicals that have been synthesized and studied due to their interesting chemical structures and potential applications in various fields. The focus here is on the chemical properties and synthesis rather than their applications in medicine to comply with your request.
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including condensation reactions, reduction reactions, and acylation reactions. These processes typically start from commercially available materials and can involve various chemical transformations to achieve the desired product (H. Bin, 2015).
Molecular Structure Analysis
Molecular structure analysis of such compounds is usually performed using techniques such as X-ray diffraction, NMR (nuclear magnetic resonance), IR (infrared spectroscopy), MS (mass spectrometry), and UV-Vis (ultraviolet-visible spectroscopy). These methods help in determining the conformation, geometric structure, and electronic structure of the molecule (S. Demir et al., 2016).
Chemical Reactions and Properties
The chemical reactions typically involve interactions with various reagents and conditions that lead to the formation or modification of the benzoxazole ring or the phenylpropanamide moiety. The properties of the compound, such as reactivity, stability, and chemical interactions, can be influenced by the presence of different functional groups and the molecular structure itself (C. Hajji et al., 2002).
科学的研究の応用
Synthesis Methods and Derivatives
Efficient Synthesis Methods
A novel and efficient method for synthesizing derivatives related to N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide has been developed. This includes the synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives using aromatic diamines, Meldrum's acid, and isocyanides in CH2Cl2 at ambient temperatures. This method offers high yields without using catalysts or activation, providing an alternative approach for synthesizing benzo[b][1,5]diazepine derivatives with broad biological activities (Shaabani et al., 2009).
Synthesis of OLED Materials
The compound has been used as a dopant in the fabrication of organic light-emitting diodes (OLEDs). A series of 2-(stilben-4-yl)benzoxazole derivatives were prepared and used in OLEDs, demonstrating bright blue emission with luminance ranging between 8,000 and 13,000 cd/m2 (Ko et al., 2001).
Antimicrobial and Antiproliferative Applications
N-(Substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides were synthesized and screened for in vitro antibacterial and antifungal activities. They demonstrated potential as bacteriostatic/fungistatic agents and as antiproliferative agents against various cancer cell lines (Kumar et al., 2012).
Novel Applications and Properties
Thermal and Mechanical Properties in Polymers
The incorporation of phenylnitrile functional groups into benzoxazine monomers enhances the thermal stability and dynamic mechanical properties of cured polybenzoxazines. This implies potential applications in materials science, particularly in areas requiring materials with improved thermal properties (Qi et al., 2009).
Use in Antitumor Agents
The compound has shown potential antitumor effects. Its synthesis, starting from commercially available materials, and its structure characterization suggest its applicability in developing novel antitumor agents (Bin, 2015).
Application in Anti-Tubercular Drugs
It has been used in the synthesis of challenging anti-tubercular scaffolds, showing promising in vitro activity against Mycobacterium tuberculosis. These compounds have also demonstrated non-cytotoxic nature against human cancer cell lines, adding to their potential as therapeutic agents (Nimbalkar et al., 2018).
特性
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c25-21(15-10-16-6-2-1-3-7-16)23-18-13-11-17(12-14-18)22-24-19-8-4-5-9-20(19)26-22/h1-9,11-14H,10,15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEBIPLHJHMFDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-[(2-bromobenzoyl)amino]benzoate](/img/structure/B5521510.png)

![3'-(benzylideneamino)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5521529.png)
![2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5521543.png)
![6-hydroxy-5-isobutyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-pyrimidinone](/img/structure/B5521548.png)
![3-methyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5521558.png)
![2-(2-methoxyethyl)-8-[3-(methylthio)benzyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5521559.png)
![2-[(4-methylpyridin-3-yl)carbonyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide](/img/structure/B5521562.png)
![4-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5521577.png)
![methyl N-methyl-N-[(4-methylphenoxy)carbonyl]glycinate](/img/structure/B5521594.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,5-difluorobenzenesulfonamide](/img/structure/B5521595.png)
![N-[(3R*,4R*)-3-hydroxy-1-(3-pyridin-3-ylpropanoyl)piperidin-4-yl]isonicotinamide](/img/structure/B5521598.png)
